molecular formula C10H8N4O4S B5622498 4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5622498
M. Wt: 280.26 g/mol
InChI Key: GXRSMAVCRJSTKK-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. These compounds have gained significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 4-methoxy-3-amino-N-(1,3,4-thiadiazol-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in the programmed cell death pathway. .

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. .

Comparison with Similar Compounds

4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

4-methoxy-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c1-18-8-3-2-6(4-7(8)14(16)17)9(15)12-10-13-11-5-19-10/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRSMAVCRJSTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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